molecular formula C15H10N2O6 B2839565 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate CAS No. 868680-26-6

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate

Cat. No.: B2839565
CAS No.: 868680-26-6
M. Wt: 314.253
InChI Key: WMMUZFPLYGJICO-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzoic acid and 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. This reaction is typically carried out at room temperature in an inert atmosphere. Another method includes the Knoevenagel reaction, which is a one-pot synthesis method.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: The compound has been studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.

    Medicine: It has shown effectiveness in inhibiting the growth of certain cancer cell lines, making it a candidate for anti-cancer drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound prevents their catalytic activity, leading to changes in cellular functions. This interaction can result in the inhibition of cancer cell growth and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate: This compound shares a similar structure but with a different substituent on the benzofuran ring.

    6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate: Another similar compound with a pivalate group instead of a benzofuran ring.

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to inhibit protein kinases and its effectiveness against cancer cell lines make it a valuable compound for further research and development.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c1-8-6-11(13(17(20)21)14(18)16-8)23-15(19)12-7-9-4-2-3-5-10(9)22-12/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMUZFPLYGJICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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